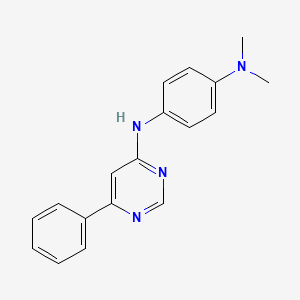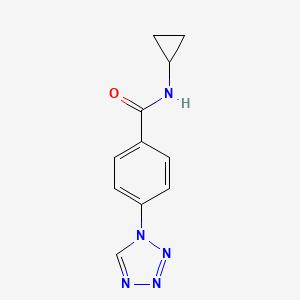![molecular formula C18H21N3O3 B6006403 4-anilino-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]butanamide](/img/structure/B6006403.png)
4-anilino-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-anilino-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]butanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an anilino group, a hydroxy-methoxyphenyl group, and a butanamide backbone, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-anilino-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]butanamide typically involves the condensation of 4-anilinobutanamide with 4-hydroxy-3-methoxybenzaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process. The reaction mixture is heated under reflux conditions for several hours to ensure complete reaction and formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced analytical techniques ensures the consistent quality and purity of the final product.
化学反応の分析
Types of Reactions
4-anilino-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the anilino or hydroxy-methoxyphenyl groups are replaced by other functional groups, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, such as halides, amines, and alcohols, under appropriate conditions.
Major Products Formed
The major products formed from these reactions include oxidized quinones, reduced amines or alcohols, and substituted derivatives with different functional groups.
科学的研究の応用
4-anilino-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]butanamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and as a lead compound for designing new pharmaceuticals.
Industry: It is used in the production of specialty chemicals, dyes, and polymers, owing to its unique chemical properties.
作用機序
The mechanism of action of 4-anilino-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]butanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit protein kinases or other signaling molecules, thereby affecting cell proliferation, apoptosis, or other cellular processes.
類似化合物との比較
Similar Compounds
- 4-anilino-N’-(3-phenoxybenzylidene)butanohydrazide
- 2-anilino-N’-(3,4-dimethoxybenzylidene)butanohydrazide
Uniqueness
4-anilino-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological profiles, making it a valuable compound for further research and development.
特性
IUPAC Name |
4-anilino-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-24-17-12-14(9-10-16(17)22)13-20-21-18(23)8-5-11-19-15-6-3-2-4-7-15/h2-4,6-7,9-10,12-13,19,22H,5,8,11H2,1H3,(H,21,23)/b20-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCNNCUFVQVTPE-DEDYPNTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CCCNC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CCCNC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(4-Methyl-3-phenylpiperazin-1-yl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-triazine](/img/structure/B6006328.png)
![2-({4-ALLYL-5-[(2,4-DIMETHYLPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(2-METHOXYPHENYL)ACETAMIDE](/img/structure/B6006335.png)
![2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N-(3-methylphenyl)acetamide](/img/structure/B6006338.png)
![N-(4-methoxybenzyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6006340.png)
![1-cyclopropyl-5-{[4-(3-methylbenzyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B6006353.png)
![1-butanoyl-N-[2-(4-fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B6006357.png)
![N-(3-chloro-4-methoxyphenyl)-3-{1-[3-(3-pyridinyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6006365.png)
![7-(2,3-difluorobenzyl)-2-(tetrahydro-2H-pyran-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6006388.png)

![7-(2,3-difluorobenzyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6006410.png)
![N-[2-(dimethylamino)ethyl]-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6006412.png)
![13-cyclopropyl-11-(difluoromethyl)-4-(1-methylsulfonylpiperidin-4-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B6006419.png)

![N-benzyl-N-ethyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6006424.png)
